Ethyl 2-methoxyaminoacetate

説明

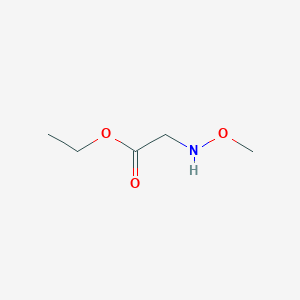

Ethyl 2-methoxyaminoacetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyamino group, and an acetate moiety.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyaminoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl chloroacetate with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

化学反応の分析

Types of Reactions: Ethyl 2-methoxyaminoacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form a carboxylic acid and an alcohol.

Substitution: The methoxyamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as halides or amines.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Carboxylic acids and alcohols.

Substitution: Various substituted derivatives.

Reduction: Amines or alcohols.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-methoxyaminoacetate has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against multidrug-resistant (MDR) cancer cells. Research indicates that derivatives of this compound can preferentially kill MDR cancer cells while showing minimal resistance to standard cancer therapies. This is attributed to the compound's ability to induce apoptosis through mechanisms involving calcium release from the endoplasmic reticulum and antagonizing antiapoptotic proteins like Bcl-2 .

Table 1: Efficacy of this compound Derivatives Against MDR Cancer Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CXL017 | 0.5 | Induces ER calcium release |

| CXL018 | 0.3 | Antagonizes Bcl-2 family proteins |

| CXL019 | 0.4 | Collateral sensitivity to MDR pathways |

Synthesis of Bioactive Molecules

This compound serves as a building block for synthesizing various bioactive compounds. Its functional groups allow for diverse chemical transformations, facilitating the creation of more complex molecules with potential biological activity.

Case Study: Synthesis of Novel Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. The resulting compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's utility in drug development .

Organic Synthesis

In organic chemistry, this compound is utilized in various synthetic pathways due to its reactivity and functional versatility.

Green Chemistry Applications

The compound has been incorporated into green chemistry protocols, particularly in solid-phase peptide synthesis. By substituting hazardous solvents with this compound, researchers have achieved more environmentally friendly synthesis methods while maintaining high yields and purity .

Table 2: Comparison of Traditional vs. Green Synthesis Methods

| Method | Solvent Used | Yield (%) | Environmental Impact |

|---|---|---|---|

| Traditional | Dimethylformamide | 75 | High |

| Green Protocol | This compound | 85 | Low |

Cosmetic Formulations

This compound is also explored in cosmetic formulations due to its potential skin benefits and stability in topical applications.

Skin Bioavailability Studies

Research has focused on the skin bioavailability of formulations containing this compound, assessing its penetration through skin layers and overall efficacy in dermatological products . The findings suggest that formulations incorporating this compound can enhance moisture retention and improve skin barrier function.

Case Study: Moisturizing Cream Development

A moisturizing cream formulated with this compound demonstrated enhanced hydration properties compared to control formulations without the compound, indicating its potential role as an effective moisturizer in cosmetic products .

作用機序

The mechanism of action of ethyl 2-methoxyaminoacetate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved include enzyme inhibition and modulation of metabolic processes.

類似化合物との比較

Ethyl 2-methoxyaminoacetate can be compared with other esters and amino acid derivatives:

Ethyl acetate: A simple ester used as a solvent.

Methyl butyrate: Known for its fruity odor and used in flavorings.

Ethyl 2-methylacetoacetate: Used in organic synthesis and as a precursor for pharmaceuticals.

Uniqueness: this compound is unique due to its combination of an ester and a methoxyamino group, which imparts distinct reactivity and applications in various fields.

生物活性

Ethyl 2-methoxyaminoacetate is a compound that has garnered interest in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

This compound (CHNO) is characterized by the presence of a methoxy group and an amino group, which contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, a study reported significant cytotoxic effects with IC values of 13.5 µg/mL against HCT-116 (colon cancer) and 25.3 µg/mL against HEP-2 (laryngeal cancer) cell lines. These values indicate a moderate to high level of activity compared to standard chemotherapeutic agents like vinblastine, which has an IC of 2.34 µg/mL for HCT-116 cells .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC (µg/mL) | Control (Vinblastine) (µg/mL) |

|---|---|---|

| HCT-116 | 13.5 | 2.34 |

| HEP-2 | 25.3 | 6.61 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 62.5 µg/mL for S. aureus and higher for E. coli, indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 250 |

The mechanism by which this compound exerts its biological effects is thought to involve modulation of intracellular pathways related to apoptosis and cell proliferation. Studies suggest that it may influence calcium homeostasis within cells, impacting the activity of anti-apoptotic proteins like Bcl-2 and potentially reversing multidrug resistance (MDR) in cancer cells .

Case Studies

- Cytotoxic Effects on MDR Cancer Cells : A study explored the effects of this compound on multidrug-resistant cancer cells, demonstrating that it could induce apoptosis through the endoplasmic reticulum (ER) pathway by antagonizing Bcl-2 family proteins .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against resistant strains of bacteria, revealing that this compound showed comparable efficacy to conventional antibiotics like ciprofloxacin .

特性

IUPAC Name |

ethyl 2-(methoxyamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3-9-5(7)4-6-8-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKCUGUUSSTDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78191-07-8 | |

| Record name | ethyl 2-(methoxyamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。